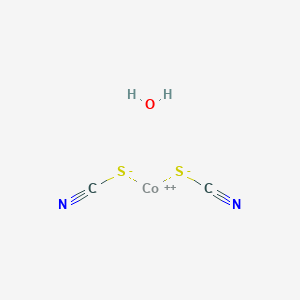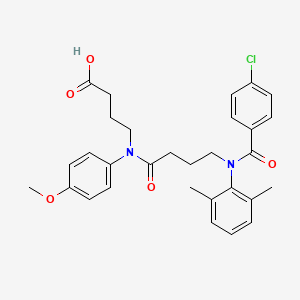
Hexacosane, 9-octyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Octylhexacosane: is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀ . It is also known by its IUPAC name, 9-n-Octylhexacosane . This compound is part of the alkane family, characterized by its saturated carbon chain, which means it contains only single bonds between carbon atoms. It is a relatively large molecule with a molecular weight of 478.9196 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Octylhexacosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the Friedel-Crafts alkylation , where an octyl group is introduced to a hexacosane backbone. This reaction requires a catalyst, often aluminum chloride (AlCl₃) , and is carried out under anhydrous conditions to prevent the catalyst from deactivating .
Industrial Production Methods: Industrial production of 9-Octylhexacosane may involve hydrocracking and hydroisomerization processes. These methods break down larger hydrocarbons into smaller fragments and then reassemble them into the desired structure. The process is typically carried out in the presence of hydrogen gas and a catalyst, such as platinum or palladium , at high temperatures and pressures .
化学反应分析
Types of Reactions:
Oxidation: 9-Octylhexacosane can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include and .
Reduction: Although less common, reduction reactions can convert 9-Octylhexacosane into smaller hydrocarbons. This process often requires a strong reducing agent like .
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
科学研究应用
Chemistry: 9-Octylhexacosane is used as a reference standard in analytical chemistry for the calibration of instruments like gas chromatographs. Its well-defined structure and properties make it ideal for this purpose .
Biology and Medicine: In biological research, 9-Octylhexacosane can be used as a model compound to study the behavior of long-chain hydrocarbons in biological systems. It helps in understanding the interactions between hydrocarbons and biological membranes .
Industry: This compound finds applications in the lubricant industry due to its high molecular weight and stability. It is used as a base oil in the formulation of high-performance lubricants .
作用机制
The mechanism of action of 9-Octylhexacosane primarily involves hydrophobic interactions . Due to its long hydrocarbon chain, it can interact with other hydrophobic molecules, making it useful in applications like lubrication and membrane studies . The molecular targets are typically other hydrocarbons or hydrophobic regions of biological molecules .
相似化合物的比较
- Hexacosane (C₂₆H₅₄)
- Octacosane (C₂₈H₅₈)
- Nonacosane (C₂₉H₆₀)
Uniqueness: Compared to these similar compounds, 9-Octylhexacosane has a unique octyl side chain attached to the hexacosane backbone. This structural feature imparts different physical and chemical properties, such as a higher molecular weight and altered hydrophobic interactions .
属性
CAS 编号 |
55429-83-9 |
|---|---|
分子式 |
C34H70 |
分子量 |
478.9 g/mol |
IUPAC 名称 |
9-octylhexacosane |
InChI |
InChI=1S/C34H70/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-27-30-33-34(31-28-25-14-11-8-5-2)32-29-26-15-12-9-6-3/h34H,4-33H2,1-3H3 |
InChI 键 |
CDTWRIBBCOMBSI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)


![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)

![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)






